molecular formula C16H21ClN6O B6426606 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(2-chlorophenyl)acetamide CAS No. 2034572-57-9

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(2-chlorophenyl)acetamide

Cat. No.: B6426606
CAS No.: 2034572-57-9
M. Wt: 348.8 g/mol
InChI Key: UVEUZVMKJWCAJG-UHFFFAOYSA-N
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Description

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H21ClN6O and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.1465370 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O/c1-22(2)15-19-13(20-16(21-15)23(3)4)10-18-14(24)9-11-7-5-6-8-12(11)17/h5-8H,9-10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEUZVMKJWCAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(2-chlorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique chemical structure features a triazine ring with dimethylamino substituents and a chlorophenyl acetamide moiety, which contribute to its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C16H20ClN7
  • Molecular Weight : Approximately 343.435 g/mol
  • Structural Features :
    • Triazine ring
    • Dimethylamino groups
    • Chlorophenyl acetamide functionality

The compound's structure allows for interaction with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor activities. Research indicates that compounds with similar structures often exhibit significant pharmacological properties.

The mechanism of action involves binding to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in critical biological processes.
  • Activation of Receptors : It can also activate certain receptors that play roles in cellular signaling.

Research Findings

  • Antitumor Activity : Studies have indicated that compounds related to this structure exhibit antitumor effects against various cancer cell lines. For instance, related triazine derivatives have shown effectiveness against Mia PaCa-2 and PANC-1 cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. Similar compounds have demonstrated significant inhibitory effects on these microorganisms.
  • Structure-Activity Relationship (SAR) : Research has established SAR models that correlate specific structural features with biological activity, aiding in the design of more potent derivatives .

Case Study 1: Antitumor Efficacy

A study evaluating a series of triazine derivatives found that certain analogs exhibited potent antitumor activity against human tumor cell lines. The structure was optimized to enhance binding affinity to cancer-related targets, resulting in improved efficacy compared to standard treatments.

Case Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial properties of various derivatives were tested using disk diffusion methods. The results indicated that modifications to the triazine core could enhance activity against both bacterial and fungal strains, suggesting potential therapeutic applications in infectious diseases.

Data Tables

Compound NameMolecular FormulaMolecular WeightNotable Activity
This compoundC16H20ClN7343.435 g/molAntitumor, Antimicrobial
Related Triazine DerivativeC17H20Cl2N8O409.3 g/molAntitumor Activity Against Mia PaCa-2

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